BenchChemオンラインストアへようこそ!

{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine

Protecting group strategy Synthetic intermediate Orthogonal deprotection

{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine (CAS 1447963-60-1; IUPAC: 1-(3-phenylmethoxy-1,2-oxazol-5-yl)propan-2-amine) is a C13H16N2O2 heterocyclic building block (MW 232.28 g/mol) featuring a 3-benzyloxy-substituted isoxazole core and a 1-methylethylamine side chain. The 3-benzyloxyisoxazole motif has a well-established role as a key intermediate in the total synthesis of tetracycline antibiotics, most notably in the Stork-Hagedorn strategy.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1447963-60-1
Cat. No. B1470919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine
CAS1447963-60-1
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=NO1)OCC2=CC=CC=C2)N
InChIInChI=1S/C13H16N2O2/c1-10(14)7-12-8-13(15-17-12)16-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9,14H2,1H3
InChIKeyPQIKPYXNTXARJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine (CAS 1447963-60-1): A 3-Benzyloxyisoxazole-Propan-2-Amine Building Block for Tetracycline Intermediate and Heterocycle Synthesis


{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine (CAS 1447963-60-1; IUPAC: 1-(3-phenylmethoxy-1,2-oxazol-5-yl)propan-2-amine) is a C13H16N2O2 heterocyclic building block (MW 232.28 g/mol) featuring a 3-benzyloxy-substituted isoxazole core and a 1-methylethylamine side chain . The 3-benzyloxyisoxazole motif has a well-established role as a key intermediate in the total synthesis of tetracycline antibiotics, most notably in the Stork-Hagedorn strategy [1]. This compound is supplied as a research chemical with typical purity specifications of 95% .

Why {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine Cannot Be Replaced by Unprotected or Simple Alkyl Isoxazole Amines in Multi-Step Synthesis


Generic substitution of {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine with unsubstituted or simple alkyl isoxazole analogs (e.g., 1-(3-methylisoxazol-5-yl)propan-2-amine or 1-(1,2-oxazol-5-yl)propan-2-amine) introduces two critical failures: loss of the orthogonal benzyl-protected hydroxyl handle required for downstream deprotection and functionalization, and alteration of steric and electronic properties that govern regio- and chemoselectivity in subsequent cycloaddition or coupling steps [1]. In the context of tetracycline total synthesis, the 3-benzyloxyisoxazole unit functions as a masked β-keto ester equivalent; replacement with a non-oxygenated or unprotected scaffold diverts the entire synthetic route [2].

{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine: Comparator-Based Differential Evidence for Procurement Decision-Making


Benzyloxy Protection vs. Unprotected and Methyl Isoxazole Analogs: Molecular Weight and Steric Bulk Comparison

The 3-benzyloxy group on {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine (MW 232.28 g/mol) provides an orthogonal protecting-group handle absent in the closest commercially available analogs: 1-(1,2-oxazol-5-yl)propan-2-amine (MW 126.16 g/mol, CAS 1557337-92-4) and 1-(3-methylisoxazol-5-yl)propan-2-amine (MW 140.18 g/mol, CAS 1207176-27-9) . The benzyloxy substituent increases molecular weight by 84–106% over these analogs, conferring significantly greater steric bulk that can direct regioselectivity in cycloaddition chemistry [1].

Protecting group strategy Synthetic intermediate Orthogonal deprotection

3-Benzyloxyisoxazole Scaffold as a Validated Tetracycline Key Intermediate vs. Non-Functionalized Isoxazole Cores

The 3-benzyloxyisoxazole system has been directly validated as a key intermediate in the landmark Stork-Hagedorn total synthesis of tetracycline antibiotics, where it functions as a masked β-keto ester equivalent enabling stereocontrolled D-ring construction [1]. In contrast, simple alkyl- or unsubstituted isoxazole amines (e.g., 1-(3-methylisoxazol-5-yl)propan-2-amine) lack the oxygenated 3-position required for this transformation and have no demonstrated utility in tetracycline synthesis .

Tetracycline total synthesis Cycloaddition precursor Masked β-keto ester

Primary Amine Side Chain Provides a Derivatization Handle Absent in Dimethylamino Analogs Such as TP748

{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine bears a free primary amine (propan-2-amine side chain), enabling direct amide bond formation, reductive amination, or sulfonamide installation without prior deprotection . By contrast, a structurally related tetracycline intermediate, TP748 ((S)-1-(3-(benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine, CAS 951698-15-0), carries a tertiary dimethylamino group that is inert toward amide coupling and requires quaternization or dealkylation for further elaboration .

Amine derivatization Amide coupling Reductive amination

Supplier-Specified 95% Purity Benchmark vs. Competing Vendors Without Publicly Disclosed Specifications for Structurally Analogous Building Blocks

Available supplier documentation for {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine quotes a purity specification of 95% . In contrast, several structurally analogous benzyloxyisoxazole building blocks (e.g., 3-benzyloxy-5-dimethylaminomethylisoxazole, CAS 852821-12-6; also MW 232.28) are listed by suppliers without a publicly disclosed purity specification on their primary datasheet, requiring the buyer to request a custom Certificate of Analysis before procurement .

Quality specification Procurement reliability Purity benchmarking

{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine: Evidence-Backed Application Scenarios for Procurement Prioritization


Fully Synthetic Tetracycline Antibiotic Discovery Programs

The 3-benzyloxyisoxazole scaffold is a literature-validated key intermediate in tetracycline total synthesis, as established by the Stork-Hagedorn strategy [4]. {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine provides the requisite 3-benzyloxy substitution pattern necessary for the D-ring annulation sequence. The free primary amine side chain further enables late-stage diversification via amide coupling of the tetracycline core. Procurement of this specific building block is justified for any medicinal chemistry group pursuing de novo tetracycline analog synthesis, as non-oxygenated isoxazole amines (e.g., 3-methyl analogs) cannot replicate this validated synthetic disconnection.

Orthogonal Protection Strategy in Multi-Step Heterocycle Synthesis

The benzyl group at the 3-position of the isoxazole ring constitutes a standard, widely employed protecting group for the hydroxyl function [4]. In synthetic routes requiring subsequent transformations at the 5-position side chain or the amine terminus, the benzyl ether remains stable under conditions that would cleave silyl ethers or acetyl esters. This orthogonal stability profile enables sequential deprotection strategies—e.g., hydrogenolytic removal of the benzyl group after completion of amide coupling at the primary amine—without protecting group crossover. The target compound's combination of benzyloxy protection plus free primary amine cannot be replicated by analogs carrying methyl or unsubstituted 3-positions, which lack the protected hydroxyl handle entirely .

Ibotenic Acid and Excitatory Amino Acid Analog Synthesis

The 3-benzyloxyisoxazole-propan-2-amine substructure is a documented intermediate in the synthesis of ibotenic acid and related excitatory amino acid analogs [4]. Published routes utilize benzylation of 3-hydroxy-5-methylisoxazole to generate the 3-benzyloxyisoxazole core, followed by side-chain elaboration. {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine provides this core with the propan-2-amine side chain pre-installed, potentially shortening the synthetic route to ibotenic acid derivatives relative to routes starting from 3-benzyloxy-5-methylisoxazole.

Amine-Containing Fragment Library Construction for SCD1 or Kinase Inhibitor Screening

Substituted isoxazole amines have been claimed as inhibitors of Stearoyl-CoA desaturase 1 (SCD1) in patent literature [4]. The target compound's combination of a benzyloxy-substituted isoxazole core and a free primary amine makes it a suitable building block for generating focused fragment libraries or lead-optimization arrays via parallel amide coupling. The primary amine handle allows single-step diversification with commercially available carboxylic acid building blocks, whereas tertiary amine analogs (e.g., TP748) would require additional synthetic manipulation to achieve the same diversification scope .

Quote Request

Request a Quote for {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.